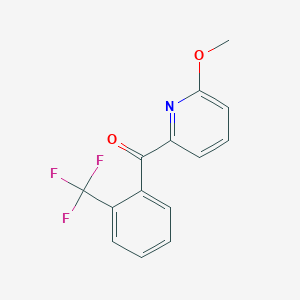

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-12-8-4-7-11(18-12)13(19)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZRCSPAXKCVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188649 | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-94-1 | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of the novel compound 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, including substituted methoxypyridines and benzoylpyridines, to provide well-founded estimations of its key physicochemical characteristics. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational information presented herein. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction and Chemical Identity

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, a methoxy-substituted pyridine ring coupled with a trifluoromethyl-substituted benzoyl group, suggest potential applications stemming from the unique electronic and steric properties conferred by these functional groups. The trifluoromethyl group, in particular, is a well-established pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

A thorough understanding of the physical properties of this compound is paramount for its successful application, influencing everything from reaction optimization and purification to formulation and biological screening. This guide aims to provide a robust starting point for researchers by presenting a combination of estimated properties based on chemical first principles and data from analogous compounds, alongside practical methodologies for their experimental determination.

Table 1: Chemical Identity of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

| Identifier | Value |

| IUPAC Name | (6-methoxypyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone |

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 g/mol |

| CAS Number | Not available |

Chemical Structure:

Caption: Chemical structure of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.

Estimated Physicochemical Properties

The following table summarizes the estimated physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. These values are derived from the analysis of structurally similar compounds and computational predictions. Experimental verification is highly recommended.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Supporting Evidence |

| Appearance | White to off-white crystalline solid | 2-Benzoylpyridine is an off-white crystalline solid.[2] The introduction of substituents is unlikely to drastically alter the physical state, although color may vary depending on purity. 6-methoxy-hydroxy-pyridine is also described as a white to light yellow crystalline powder.[3] |

| Melting Point | 70 - 90 °C | 2-Benzoylpyridine has a melting point of 42-44 °C.[4] The addition of a methoxy and a trifluoromethyl group will likely increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. The exact melting point is difficult to predict due to the complex interplay of intermolecular forces.[5] |

| Boiling Point | > 300 °C (decomposes) | 2-Benzoylpyridine has a boiling point of 317 °C.[4] The increased molecular weight of the target compound suggests a higher boiling point. However, complex organic molecules often decompose at or before their boiling point under atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, dichloromethane); Limited solubility in water and non-polar solvents (e.g., hexane). | Methoxypyridine derivatives are generally soluble in polar organic solvents.[6] The presence of the polar carbonyl and methoxy groups, along with the pyridine nitrogen, will favor solubility in polar organic solvents. The hydrophobic trifluoromethyl and aromatic rings will limit aqueous solubility. |

| pKa | ~2-3 (for the protonated pyridine nitrogen) | The pyridine nitrogen is basic. The electron-withdrawing benzoyl and trifluoromethyl groups will decrease the basicity of the pyridine ring compared to pyridine itself (pKa ≈ 5.2). |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzoyl rings, as well as a characteristic singlet for the methoxy group protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Multiplicity | Estimated Chemical Shift (ppm) | Rationale |

| Methoxy (OCH₃) | Singlet | 3.9 - 4.1 | Typical range for methoxy groups on aromatic rings.[7] |

| Pyridine H | Multiplets | 7.0 - 8.5 | The protons on the pyridine ring will be influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl group.[8] |

| Benzoyl H | Multiplets | 7.5 - 8.0 | The protons on the benzoyl ring will be influenced by the electron-withdrawing trifluoromethyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Estimated Chemical Shift (ppm) | Rationale |

| Methoxy (OCH₃) | 53 - 56 | Typical range for methoxy carbons attached to an aromatic ring.[7] |

| Pyridine C | 110 - 165 | The chemical shifts of the pyridine carbons will be influenced by the substituents. |

| Benzoyl C | 125 - 140 | Aromatic carbons of the benzoyl ring. |

| Carbonyl (C=O) | 185 - 195 | The carbonyl carbon of an aromatic ketone. |

| Trifluoromethyl (CF₃) | 120 - 130 (quartet) | The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.[9] |

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Table 5: Predicted FT-IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| C=O (Aromatic Ketone) | 1660 - 1700 | The carbonyl stretch of an aromatic ketone is typically found in this region.[10][11] Conjugation with the pyridine ring may shift it to the lower end of the range.[12] |

| C-O (Aromatic Ether) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) | Characteristic stretching vibrations for the C-O bond of the methoxy group. |

| C-F (Trifluoromethyl) | 1100 - 1350 (strong, broad) | The C-F stretching vibrations of a CF₃ group typically give rise to strong and broad absorptions in this region. |

| C=N and C=C (Aromatic) | 1400 - 1600 | Stretching vibrations of the aromatic rings. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 281.0612 (calculated for C₁₄H₁₀F₃NO₂⁺)

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and cleavage at the carbonyl group, leading to fragments of the 6-methoxypyridinyl cation and the 2-trifluoromethylbenzoyl cation. The fragmentation of trifluoromethyl-containing compounds can be complex.[13]

Experimental Protocols for Physical Property Determination

The following protocols provide standardized methods for the experimental determination of the key physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound. This protocol utilizes the capillary method, which is a standard and reliable technique.

Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary determination. For an accurate measurement, heat the sample rapidly to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting).

-

Reporting: The melting point is reported as the range between the onset and completion temperatures.

Determination of Solubility

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation. This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Workflow:

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) into a series of small vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Agitation: Cap the vials and agitate them at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

-

Observation: After agitation, allow any undissolved solid to settle. Visually inspect each vial for the presence of undissolved material.

-

Classification: Classify the solubility in each solvent as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved solid remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

Semi-Quantitative Analysis (Optional):

-

For "soluble" samples, incrementally add more solute until saturation is reached to determine an approximate solubility limit.

-

For "insoluble" or "partially soluble" samples, incrementally add more solvent until the solute completely dissolves to estimate the solubility.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A single, sharp peak is indicative of high purity.

Workflow:

Caption: Workflow for HPLC Purity Assessment.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Further dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

-

HPLC System and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and gradually increase to a high percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the prepared sample solution into the equilibrated HPLC system.

-

Record the chromatogram.

-

Integrate the area of all peaks detected.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Conclusion

This technical guide provides a foundational understanding of the physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine based on estimations from structurally related compounds. While these estimations offer valuable insights for initial experimental design, it is imperative that they are validated through the rigorous experimental protocols outlined herein. The provided methodologies for determining melting point, solubility, and purity, along with the predicted spectroscopic data, will serve as a comprehensive resource for researchers working with this and similar novel chemical entities.

References

- Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.

- Kim, S. M., et al. (2020). N-oxidation of Pyridine Derivatives.

- Journal of the American Chemical Society. (2023). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Journal of the American Chemical Society.

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

The Good Scents Company. (n.d.). 2-benzoyl pyridine. Retrieved from [Link]

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR spectrum.

- Beilstein Journals. (n.d.).

- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum.

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

- ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- ResearchGate. (2025). (PDF) Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine.

- Royal Society of Chemistry. (2020).

- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.

- ACS Publications. (2026).

- MDPI. (n.d.).

- PubMed Central. (n.d.).

- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR].

- YouTube. (2023).

- Royal Society of Chemistry. (n.d.). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds.

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (n.d.).

-

Pipzine Chemicals. (n.d.). 6-methoxy-hydroxy-pyridine. Retrieved from [Link]

- Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ChemicalBook. (n.d.). 6-Methoxypurine(1074-89-1) 1H NMR spectrum.

- Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene.

- NIST. (n.d.). Mass spectra of fluorocarbons.

-

ChemBK. (2024). 2-Benzoylpyridine. Retrieved from [Link]

- MDPI. (n.d.).

- Wikipedia. (n.d.). 2-Phenylpyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-2-hydroxypyridine Chemical Properties, Uses, Safety Data | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 4. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CAS 620-08-6: 4-methoxypyridine | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. The molecule at the center of this guide, 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine, represents a confluence of functionalities—a methoxy-substituted pyridine core linked to a trifluoromethyl-bearing benzoyl group—that suggests a rich potential for biological activity. The presence of the trifluoromethyl group, for instance, is a well-established strategy to enhance metabolic stability and binding affinity. However, the therapeutic promise of any such molecule can only be unlocked through its unambiguous structural elucidation. This guide is crafted for researchers, medicinal chemists, and analytical scientists, providing a comprehensive, field-proven framework for the systematic identification and characterization of this and structurally related compounds. We will move beyond rote procedural descriptions to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex spectral data, and the self-validating nature of a multi-pronged analytical approach.

Foundational Analysis: Establishing the Molecular Blueprint

Prior to engaging in sophisticated spectroscopic analysis, a foundational understanding of the molecule's basic physicochemical properties is essential. These initial data points provide the first layer of validation and inform the selection of appropriate solvents and conditions for subsequent, more detailed investigations.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is presented below. These values are computationally derived and serve as a preliminary guide.

| Property | Predicted Value | Significance in Elucidation |

| Molecular Formula | C₁₄H₁₀F₃NO₂ | Defines the elemental composition and is the first check in mass spectrometry. |

| Molecular Weight | 281.23 g/mol | A critical parameter for mass spectrometry, confirming the identity of the parent ion. |

| Appearance | Expected to be a solid at room temperature. | Guides sample handling and preparation for techniques like FTIR-ATR and X-ray crystallography. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like Chloroform, Dichloromethane, and Methanol. | Crucial for preparing samples for NMR spectroscopy and solution-phase analyses. |

The Strategic Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For a molecule with the complexity of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine, a suite of NMR experiments is not just beneficial but necessary for unambiguous assignment of all proton, carbon, and fluorine environments.

Causality of NMR Experiment Selection

The choice of NMR experiments is dictated by the structural features of the target molecule. The presence of protons, carbons, and a trifluoromethyl group necessitates ¹H, ¹³C, and ¹⁹F NMR, respectively. The workflow is designed to build a complete picture of the molecular connectivity.

Caption: Workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

2.2.1. ¹H NMR Spectroscopy

-

Objective: To identify and integrate all unique proton signals and determine their coupling patterns.

-

Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

2.2.2. ¹³C NMR Spectroscopy

-

Objective: To identify all unique carbon environments, including quaternary carbons.

-

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical acquisition parameters: 512-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2 seconds.[1]

-

The use of a longer relaxation delay or a quantitative ¹³C experiment may be necessary for accurate integration of quaternary carbons.

-

2.2.3. ¹⁹F NMR Spectroscopy

-

Objective: To confirm the presence and electronic environment of the trifluoromethyl group.

-

Protocol:

-

Use the same sample.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical acquisition parameters: 64-128 scans, spectral width determined by the spectrometer's fluorine frequency.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid.[2]

-

Predicted Spectral Data and Interpretation

The following table summarizes the predicted chemical shifts for 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. These predictions are based on established substituent effects on pyridine and benzene rings.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Justification |

| Aromatic H | 7.2-8.2 | Multiplets | 7H (Pyridine & Benzene rings) | Aromatic protons in this region are influenced by the electron-withdrawing trifluoromethyl and carbonyl groups, and the electron-donating methoxy group. |

| Methoxy H | ~3.9 | Singlet | 3H (-OCH₃) | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Justification |

| Carbonyl C | 185-195 | C=O | The ketone carbonyl is deshielded. |

| Aromatic C | 110-160 | 11 C (Pyridine & Benzene rings) | Aromatic carbons span a wide range. Quaternary carbons, including the one attached to the CF₃ group, will be visible. |

| CF₃ C | ~120-130 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| Methoxy C | 55-60 | -OCH₃ | Characteristic chemical shift for a methoxy carbon.[3] |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment | Justification | | :--- | :--- | :--- | :--- | | Trifluoromethyl F | -60 to -65 | Singlet | -CF₃ | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[4] |

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.

Causality in Ionization Method Selection

Electron Ionization (EI) is chosen for its ability to produce a rich fragmentation pattern, which is invaluable for structural elucidation. While softer ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular ion, EI's energetic nature helps to break the molecule into structurally significant pieces.[5]

Caption: Predicted major fragmentation pathways in EI-MS.

Detailed Experimental Protocol

-

Objective: To determine the accurate molecular weight and obtain a reproducible fragmentation pattern.

-

Protocol:

-

Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Utilize an Electron Ionization (EI) source with a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Significance |

| 281 | [C₁₄H₁₀F₃NO₂]⁺˙ (Molecular Ion) | Confirms the molecular weight and elemental formula. |

| 212 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 176 | [C₇H₄F₃O]⁺ | 2-Trifluoromethylbenzoyl cation. |

| 145 | [C₇H₄F₃]⁺ | 2-Trifluoromethylphenyl cation. |

| 136 | [C₇H₆NO₂]⁺ | 6-Methoxypyridine-2-carbonyl cation. |

| 108 | [C₆H₆NO]⁺ | 6-Methoxypyridinyl cation. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality in Sampling Technique Selection

Attenuated Total Reflectance (ATR) is the preferred sampling method for solid samples due to its minimal sample preparation requirements and the high quality of the resulting spectra.[6]

Detailed Experimental Protocol

-

Objective: To identify the characteristic vibrational frequencies of the functional groups.

-

Protocol:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic rings |

| 2950-2850 | C-H stretch | -OCH₃ group |

| ~1680 | C=O stretch | Ketone |

| 1600-1450 | C=C and C=N stretches | Pyridine and Benzene rings |

| 1300-1100 | C-F stretch | -CF₃ group |

| 1250-1000 | C-O stretch | Methoxy ether |

X-ray Crystallography: The Definitive 3D Structure

While the combination of NMR, MS, and IR provides a robust and often conclusive structural determination, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, three-dimensional representation of the molecule in the solid state.[7][8]

Causality and the Importance of Crystal Quality

The success of this technique is entirely dependent on the ability to grow a high-quality single crystal. The process can be laborious, but the resulting data, including bond lengths, bond angles, and torsional angles, is unparalleled in its detail.

Detailed Experimental Protocol

-

Objective: To obtain a high-resolution, three-dimensional molecular structure.

-

Protocol:

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/methanol, dichloromethane/hexane) and allow for slow evaporation at room temperature. Other techniques like slow cooling or vapor diffusion may also be employed.

-

Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

-

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of a novel chemical entity like 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a systematic process of evidence accumulation. Each analytical technique provides a unique piece of the puzzle, and the true power of this workflow lies in the convergence of data from these orthogonal methods. The molecular formula from MS must align with the integration and number of signals in NMR. The functional groups identified by IR must be consistent with the fragments observed in MS and the chemical environments mapped by NMR. Ultimately, the three-dimensional structure from X-ray crystallography should confirm the connectivity established by 2D NMR. This self-validating system ensures the highest degree of confidence in the final structural assignment, a non-negotiable prerequisite for advancing a compound in the drug discovery pipeline.

References

-

19F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mzcloud.org [mzcloud.org]

- 4. researchgate.net [researchgate.net]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoylpyridine

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of small molecules, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a privileged scaffold due to their presence in numerous FDA-approved drugs and biologically active compounds.[1] The compound 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine stands as a molecule of significant interest, integrating several key pharmacophoric features. The pyridine ring is a common motif in agrochemicals and pharmaceuticals, with its biological activity often modulated by the substitution pattern.[2] The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4][5] Furthermore, the benzoylpyridine core is found in molecules exhibiting a range of biological activities, including anticancer and receptor modulatory effects.[6][7][8]

This technical guide presents a comprehensive strategy for the elucidation of the mechanism of action of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. Given the novelty of this specific molecule, this document will serve as a roadmap for researchers, outlining a series of hypotheses and a robust, multi-tiered experimental plan to identify its molecular target(s) and characterize its biological activity.

Hypothesized Mechanisms of Action

Based on a thorough analysis of the chemical structure of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine and the known biological activities of structurally related compounds, we propose the following primary and alternative hypotheses for its mechanism of action:

Primary Hypothesis: Inhibition of a Key Cellular Kinase

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[9] The pyridine and benzoyl moieties in the subject molecule are common features in various kinase inhibitors. We hypothesize that 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine acts as an inhibitor of a specific cellular kinase, thereby modulating its downstream signaling pathway.

Alternative Hypothesis 1: Antagonism of a G-Protein Coupled Receptor (GPCR)

The structural similarity to compounds like 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a known mGlu5 receptor antagonist, suggests that our molecule of interest could function as a modulator of a GPCR.[10] GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them attractive drug targets.

Alternative Hypothesis 2: Induction of Apoptosis via DNA Damage or Other Mechanisms

Derivatives of 2-benzoylpyridine have been reported to exhibit anticancer activity by inducing DNA damage, leading to cell cycle arrest and apoptosis.[6] It is plausible that 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine shares this cytotoxic mechanism, potentially through direct DNA interaction or by targeting other components of the apoptotic machinery.

Experimental Validation Strategy

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is outlined below. This strategy is designed to be both comprehensive and efficient, starting with broad screening and progressively narrowing down to specific molecular interactions.

Tier 1: Target Identification and Initial Biological Profiling

The initial phase focuses on identifying the primary biological target of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine and assessing its general cellular effects.

1.1. In Silico Target Prediction:

-

Methodology: Utilize molecular docking simulations to screen 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine against a virtual library of known drug targets, with a particular focus on kinases and GPCRs.

-

Rationale: This computational approach can provide initial insights into potential binding partners and guide the subsequent experimental work.

1.2. Broad-Spectrum Kinase and GPCR Screening:

-

Methodology: Submit the compound to a commercial fee-for-service screening panel that assays its activity against a large number of purified kinases and a panel of common GPCRs.

-

Rationale: This provides a rapid and comprehensive overview of the compound's selectivity profile and can identify high-affinity targets.

1.3. Cellular Viability and Apoptosis Assays:

-

Methodology: Treat a panel of cancer cell lines with increasing concentrations of the compound and assess cell viability using an MTT or similar assay. In parallel, measure markers of apoptosis (e.g., caspase activation, annexin V staining) in sensitive cell lines.

-

Rationale: This will determine the cytotoxic potential of the compound and provide evidence for or against an apoptosis-inducing mechanism.

Experimental Workflow for Tier 1

Caption: Tier 1 Experimental Workflow.

Tier 2: In Vitro Target Validation and Mechanistic Characterization

Once a primary target or biological effect is identified in Tier 1, the next step is to validate this finding and elucidate the precise mechanism of interaction.

2.1. Target Engagement Assays:

-

Methodology: If a specific kinase is identified, perform a Cellular Thermal Shift Assay (CETSA) or use a NanoBRET target engagement assay in live cells to confirm that the compound binds to the target protein in a cellular context.

-

Rationale: These assays provide direct evidence of target engagement within intact cells.

2.2. In Vitro Enzymatic or Binding Assays:

-

Methodology: Conduct detailed kinetic studies to determine the IC50 or Ki of the compound against its purified target enzyme (if a kinase) or its binding affinity (Kd) to the target receptor (if a GPCR).

-

Rationale: These experiments will quantify the potency of the compound and can provide insights into its mode of inhibition (e.g., competitive, non-competitive).

2.3. Downstream Signaling Pathway Analysis:

-

Methodology: Treat cells with the compound and use Western blotting or other immunoassays to measure the phosphorylation status of known substrates of the target kinase or the levels of second messengers (e.g., cAMP, Ca2+) for a GPCR.

-

Rationale: This will confirm that the compound modulates the downstream signaling pathway of its intended target.

Proposed Signaling Pathway for a Hypothesized Kinase Target

Caption: Hypothesized Kinase Inhibition Pathway.

Tier 3: Cellular and In Vivo Functional Studies

The final tier of experiments aims to understand the functional consequences of the compound's activity in more complex biological systems.

3.1. Cell-Based Functional Assays:

-

Methodology: Perform assays that measure relevant cellular phenotypes, such as cell migration, invasion, or angiogenesis assays for a potential anticancer agent, or neurite outgrowth assays for a neuroactive compound.

-

Rationale: These assays will link the molecular mechanism of action to a relevant cellular function.

3.2. In Vivo Efficacy Studies:

-

Methodology: If the in vitro and cellular data are promising, evaluate the compound's efficacy in a relevant animal model of disease (e.g., a tumor xenograft model for a cancer therapeutic).

-

Rationale: This is a critical step in validating the therapeutic potential of the compound.

3.3. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

-

Methodology: Conduct studies in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Correlate the compound's concentration in plasma and tissues with its effect on the target (pharmacodynamics).

-

Rationale: This information is essential for optimizing the dosing regimen and understanding the compound's behavior in a whole organism.

Data Summary and Interpretation

The data generated from this multi-tiered approach will be systematically analyzed to build a comprehensive understanding of the mechanism of action of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.

| Experiment | Parameter Measured | Potential Outcome and Interpretation |

| Tier 1: Kinase Screen | % Inhibition at a fixed concentration | Identification of a specific kinase or kinase family as a potential target. |

| Tier 1: Cell Viability | IC50 across a cell line panel | Determination of the compound's potency and spectrum of cytotoxic activity. |

| Tier 2: CETSA | Thermal stability of the target protein | Confirmation of direct binding of the compound to the target in cells. |

| Tier 2: Western Blot | Phosphorylation of downstream substrates | Evidence of target modulation in a cellular context. |

| Tier 3: In Vivo Efficacy | Tumor growth inhibition or other relevant endpoint | Validation of the compound's therapeutic potential. |

Future Directions

The successful elucidation of the mechanism of action will open up several avenues for further research and development. Lead optimization efforts can be initiated to improve the potency, selectivity, and pharmacokinetic properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. Further studies can also explore the potential of this compound in combination with other therapeutic agents. The synthesis of related analogs can help in establishing a clear structure-activity relationship (SAR), which is crucial for rational drug design.[11][12][13]

References

- Improved synthesis process of fluopyram. CN110437138B.

- 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 2-Benzoylpyridine. Smolecule.

- Method for synthetizing 6-methoxyquinoline. CN103804289A.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.

- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. PubMed.

- 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed.

- Process for preparation of benzoylpyridines and derivatives. US3891661A.

- Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). PubMed.

- Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis.

- The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. CN109988101A.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed.

- Exploring 3-(Trifluoromethyl)

- Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer.

- 2-Benzoylpyridine. PubChem.

- 2-benzoyl pyridine phenyl-2-pyridinylmethanone. The Good Scents Company.

- Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

- Synthesis method of 2-benzoylpyridine. CN104326973A.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 7. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 8. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

- 12. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 13. Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D) - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine Derivatives

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2][3] The strategic functionalization of the pyridine ring with moieties such as methoxy and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic profile and biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and receptor binding affinity, while methoxy groups can modulate antiproliferative effects.[4][5] This guide explores the synthesis, postulated mechanisms of action, and biological evaluation of a promising class of compounds: 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine derivatives. By integrating a potent benzoyl pharmacophore at the 2-position—a feature associated with powerful anticancer agents—this scaffold presents a compelling starting point for the development of novel therapeutics.[6]

Rationale and Structural Significance

The design of the 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine scaffold is a deliberate amalgamation of pharmacologically significant motifs. Each component is chosen for its established role in modulating biological interactions:

-

The Pyridine Core: As a bioisostere of a benzene ring with an embedded nitrogen atom, the pyridine scaffold offers improved solubility and metabolic profiles, serving as a versatile platform for drug development across therapeutic areas including oncology, infectious diseases, and inflammation.[1][2]

-

The 2-(2-trifluoromethylbenzoyl) Moiety: The presence of a benzoyl group at the 2-position of a heterocyclic core is a key structural feature of potent tubulin polymerization inhibitors that bind to the colchicine site.[6] The ortho-trifluoromethyl substitution on the benzoyl ring acts as a conformational lock and potent electronic modifier, enhancing binding affinity and metabolic resistance.

-

The 6-Methoxy Group: Substitution at the 6-position of the pyridine ring directly influences the electronic distribution of the entire molecule. Methoxy groups are known to be critical for the antiproliferative activity of various heterocyclic compounds, potentially by forming key hydrogen bonds with target proteins or by altering the molecule's overall polarity and cell permeability.[5]

Collectively, these features suggest that this class of derivatives is primed for potent biological activity, with a primary hypothesized mechanism centered on the disruption of microtubule dynamics, a validated target in cancer therapy.

Synthetic Strategy

The synthesis of the target scaffold requires a multi-step approach, typically beginning with a pre-functionalized pyridine ring. A plausible and efficient pathway involves a cross-coupling reaction as the key step to introduce the benzoyl moiety.

Workflow for Synthesis

Caption: General synthetic workflow for the target pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

This protocol is a representative, generalized procedure and may require optimization for specific substrates.

-

Step 1: Suzuki Coupling:

-

To a degassed solution of 2-chloro-6-methoxypyridine (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).

-

Purge the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 2-(2-(trifluoromethyl)phenyl)-6-methoxypyridine.

-

-

Step 2: Benzylic Oxidation:

-

Dissolve the product from Step 1 (1.0 eq) in pyridine.

-

Add selenium dioxide (SeO₂, 1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 100 °C for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of celite to remove selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude ketone by column chromatography to afford the final product, 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.

-

Postulated Biological Activities and Mechanisms of Action

Based on structural homology to known bioactive molecules, this class of derivatives is predicted to exhibit a range of biological activities, with a strong potential as antiproliferative agents.

Primary Mechanism: Tubulin Polymerization Inhibition

The most compelling hypothesis is that these derivatives function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[6] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for mitotic spindle formation, cell division, and intracellular transport.

-

Causality: Disruption of microtubule dynamics arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death). The 2-benzoylpyridine core is a validated pharmacophore for this mechanism, and the addition of the trifluoromethyl and methoxy groups is expected to enhance binding and potency.[6]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Abstract: The pursuit of novel therapeutics is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically validated drug is fraught with challenges. A critical initial step is the accurate identification and validation of its biological target(s). This guide addresses the novel compound 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine, a molecule of synthetic interest for which extensive biological data is not yet publicly available. Rather than presenting a fait accompli, this document provides a comprehensive, field-proven strategic workflow for elucidating its potential therapeutic targets. We will detail a phased approach, beginning with computational prediction, followed by rigorous in vitro validation and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the systematic investigation of novel chemical entities.

Part 1: Foundational Analysis & Hypothesis Generation

Before embarking on extensive wet-lab experiments, a thorough analysis of the molecule's structure provides critical clues to its potential biological activity. The structure of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine contains several key pharmacophores:

-

Pyridine Ring: A common scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of indications, including infectious diseases, inflammation, and oncology.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

-

Methoxy Group (-OCH₃): This group can influence the molecule's solubility, metabolic stability, and electronic properties, potentially impacting receptor binding. Methoxy-substituted heterocycles have shown diverse biological activities, including antimicrobial and anticancer effects.[2][3]

-

Benzoyl Moiety: This ketone group can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. Benzoylpyridine derivatives have been investigated for various therapeutic applications.[4]

-

Trifluoromethyl Group (-CF₃): The strategic incorporation of a CF₃ group is a well-established tactic in drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]

Initial Hypothesis: Based on these structural components, 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is hypothesized to interact with protein targets, likely enzymes (e.g., kinases, metabolic enzymes) or receptors (e.g., G-protein coupled receptors - GPCRs), where the combination of hydrogen bonding potential and hydrophobic interactions driven by the trifluoromethyl group can achieve high-affinity binding.

Part 2: A Multi-Pillar Approach to Target Identification & Validation

We advocate for a sequential and iterative process that moves from broad, computational predictions to highly specific biochemical and cellular validation. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that resources are directed toward the most promising hypotheses, creating a self-validating workflow.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Workflow for Target Identification and Validation.

Pillar 1: In Silico Target Prediction

The initial phase leverages computational methods to generate a ranked list of potential biological targets, conserving time and resources before embarking on wet-lab experiments.[8][9] This approach relies on the principle that structurally similar molecules often share similar biological targets.

Methodology:

-

Ligand-Based Virtual Screening: Utilize the compound's 2D and 3D structure to search databases like ChEMBL and PubChem for molecules with high similarity scores. The known targets of these similar molecules become the first set of putative targets for our compound.

-

Structure-Based Virtual Screening (Reverse Docking): This powerful technique involves docking the 3D conformation of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine against a large library of protein structures (e.g., the Protein Data Bank - PDB).[10] The proteins to which the compound binds with the highest predicted affinity and best-fit scores are prioritized.[10]

-

Pharmacophore Modeling: Identify the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and use this "pharmacophore" to search for proteins with complementary binding sites.

Expected Outcome: A prioritized list of 10-20 high-probability protein targets. For a benzoylpyridine structure, this list could plausibly include protein kinases, GPCRs, and metabolic enzymes like cyclooxygenases or lipoxygenases.

Pillar 2: In Vitro Biochemical Validation

This phase aims to confirm a direct physical interaction between the compound and the high-priority targets identified in silico.

The gold standard for confirming direct interaction and quantifying binding kinetics is Surface Plasmon Resonance (SPR).[11]

Protocol: Surface Plasmon Resonance (SPR) Assay

-

Target Immobilization: Covalently immobilize the purified recombinant target protein onto a gold sensor chip surface.

-

Analyte Injection: Prepare a series of dilutions of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine (e.g., from 1 nM to 10 µM) in a suitable running buffer.

-

Interaction Analysis: Inject the compound solutions sequentially over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected in real-time and plotted as a sensorgram.[12]

-

Data Analysis: From the sensorgram, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar range) indicates high binding affinity.

Causality: SPR is chosen for its sensitivity and ability to provide real-time kinetic data (ka and kd), not just an endpoint affinity (KD).[13] This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

Hypothetical Data Summary:

| Putative Target | ka (1/Ms) | kd (1/s) | KD (nM) |

| Kinase A | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| Kinase B | 1.1 x 10⁴ | 4.4 x 10⁻³ | 400 |

| GPCR X | 3.0 x 10⁵ | 9.0 x 10⁻² | 300 |

| Enzyme Z | 8.0 x 10³ | 2.0 x 10⁻² | 2500 |

This table illustrates how SPR data can quickly rank targets. Kinase A would emerge as the highest-priority candidate.

Confirming direct binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event modulates the protein's biological function. The specific assay depends on the target class.

Protocol Example 1: In Vitro Kinase Inhibition Assay

This protocol is applicable if a protein kinase is a validated hit from SPR.

-

Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP in a kinase reaction buffer.[14][15]

-

Compound Addition: Add varying concentrations of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine to the wells. Include a no-compound (DMSO) control.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, typically in a luminescence or fluorescence-based readout.[16]

-

IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol Example 2: GPCR-Mediated cAMP Assay

This protocol is applicable if a Gs or Gi-coupled GPCR is a validated hit.

-

Cell Plating: Plate cells engineered to overexpress the target GPCR into a multi-well plate.[17]

-

Compound Treatment: Treat the cells with varying concentrations of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. If testing for antagonism, co-incubate with a known agonist at its EC₅₀ concentration.

-

Cell Lysis & cAMP Detection: After incubation (typically 15-30 minutes), lyse the cells and measure the intracellular cyclic AMP (camp) levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based systems).[18][19][20]

-

EC₅₀/IC₅₀ Determination: Plot the cAMP response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Pillar 3: Cellular Target Engagement & Mechanism of Action

The final phase confirms that the compound engages its target in a physiological context—within a living cell—and produces a measurable downstream biological effect.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a drug binds to its target protein inside intact cells.[21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[22]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Incubate cultured cells with either the vehicle (DMSO) or a saturating concentration of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine for 1-2 hours.[23]

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[23]

-

Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the precipitated/aggregated proteins.

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody (e.g., via Western Blot or AlphaScreen).[23]

-

Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.

Trustworthiness: CETSA provides irrefutable evidence of target engagement within the complex milieu of the cell, validating that the compound can reach and bind its intended target in a physiological environment.[24]

Once target engagement is confirmed, the next logical step is to investigate the functional consequences. For example, if "Kinase A" is the confirmed target, we must ask: what signaling pathways are modulated by its inhibition?

Methodology:

-

Phospho-Proteomics: Treat relevant cells with an IC₉₀ concentration of the compound. Lyse the cells and analyze changes in the global phosphoproteome using mass spectrometry. A significant decrease in the phosphorylation of known Kinase A substrates would provide strong mechanistic evidence.

-

Western Blotting: For a more targeted approach, use specific antibodies to probe the phosphorylation status of key downstream proteins in the pathway known to be regulated by Kinase A.

-

Transcriptomics (RNA-seq): Analyze changes in gene expression following compound treatment to understand the broader transcriptional consequences of target inhibition.

Part 3: Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the de-orphanization of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. By integrating computational prediction with rigorous biophysical, biochemical, and cell-based assays, this workflow provides a high-confidence path to identifying and validating its primary therapeutic target(s). The successful identification of a target and its associated mechanism of action is the foundational pillar upon which all subsequent preclinical and clinical development efforts are built. The methodologies described herein are designed to be robust, logical, and self-validating, providing the necessary framework to unlock the therapeutic potential of this novel chemical entity.

References

-

B-Mukherjee, P., et al. (2022). Computational/in silico methods in drug target and lead prediction. Frontiers in Pharmacology. Retrieved from [Link]

-

protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

-

Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

-

Malik, S., & Ahmad, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

-

Salentin, S., et al. (2022). Targeting disease: Computational approaches for drug target identification. In Silico Drug Discovery and Design. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2021). Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Drug Design, Development and Therapy. Retrieved from [Link]

-

Konečný, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

-

Ismail, M. F. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]

-

Ru, Y., et al. (2024). In silico methods for drug-target interaction prediction. Cell Reports Methods. Retrieved from [Link]

-

Dhakal, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy. Retrieved from [Link]

-

DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

-

Liu, X., et al. (2018). Computational Approach for Drug Target Identification. In Computational Drug Discovery and Design. Cambridge University Press. Retrieved from [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Lee, S. H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2024, March 25). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (n.d.). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Computational approaches for drug target identification in pathogenic diseases. Retrieved from [Link]

- Google Patents. (2013, April 18). WO2013054185A1 - Pyrimidine and pyridine derivatives useful in therapy.

-

MDPI. (n.d.). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Retrieved from [Link]

-

deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In silico methods for drug-target interaction prediction. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development. Retrieved from [Link]

-

ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Biological Activities and Chemical Composition of Methanolic Extracts of Selected Autochthonous Microalgae Strains from the Red Sea. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 11. portlandpress.com [portlandpress.com]

- 12. denovobiolabs.com [denovobiolabs.com]

- 13. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 14. In vitro kinase assay [protocols.io]

- 15. In vitro kinase assay [bio-protocol.org]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. cAMP-Glo™ Assay [promega.com]

- 20. m.youtube.com [m.youtube.com]

- 21. news-medical.net [news-medical.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Abstract

This guide provides a detailed framework for characterizing the solubility and stability of the novel compound 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. In the absence of extensive public-domain data on this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By dissecting the molecule's structural components, we infer its likely physicochemical properties and outline a comprehensive suite of experimental protocols to empirically determine its solubility and stability profiles. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its recommendations in established analytical chemistry principles.

Introduction and Physicochemical Characterization

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a complex organic molecule featuring a pyridine core, a methoxy substituent, and a trifluoromethylbenzoyl group. These functional groups are common in pharmacologically active compounds and agrochemicals.[1] The interplay of these moieties will govern the molecule's solubility, stability, and ultimately, its suitability for various applications. A thorough understanding of these properties is a critical first step in any development pipeline.

Predicted Physicochemical Properties

A preliminary in-silico assessment of the molecule's structure allows us to predict its key physicochemical properties. These predictions, summarized in Table 1, are foundational for designing relevant experimental protocols.

| Property | Predicted Value/Characteristic | Rationale and Implication |

| Molecular Formula | C14H10F3NO2 | Derived from the chemical structure. |

| Molecular Weight | 281.23 g/mol | Calculated from the molecular formula. |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted > 3) | The presence of the aromatic benzoyl ring and the trifluoromethyl group suggests significant lipophilicity. This predicts poor aqueous solubility. |

| pKa (Acid Dissociation Constant) | Basic pKa (Pyridine Nitrogen) | The pyridine nitrogen is expected to be weakly basic. The exact pKa will be influenced by the electron-withdrawing effects of the adjacent benzoyl group. |

| Hydrogen Bond Donors | 0 | There are no hydrogens attached to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O, Methoxy O) | The presence of hydrogen bond acceptors can slightly improve solubility in protic solvents. |

Table 1: Predicted Physicochemical Properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine